molecular formula C16H10BrNO4 B3685253 [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate CAS No. 6550-16-9

[3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate

Cat. No.: B3685253
CAS No.: 6550-16-9
M. Wt: 360.16 g/mol
InChI Key: QQFHVFOHKLSXGZ-UHFFFAOYSA-N
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Description

[3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate is a chemical compound with the molecular formula C15H10BrNO4. It is a derivative of benzoxazine, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate typically involves the reaction of 6-bromo-2H-1,4-benzoxazin-3(4H)-one with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include additional steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods .

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various assays to evaluate its effects on different biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways involved in disease processes .

Industry

In industry, this compound is used in the development of new materials and products. It is also used in the formulation of various chemical products, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate include other benzoxazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and reactivity. This makes it a valuable compound for various scientific research applications and industrial uses .

Properties

IUPAC Name

[3-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO4/c1-9(19)21-12-4-2-3-10(7-12)15-18-14-6-5-11(17)8-13(14)16(20)22-15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFHVFOHKLSXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361854
Record name [3-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6550-16-9
Record name [3-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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